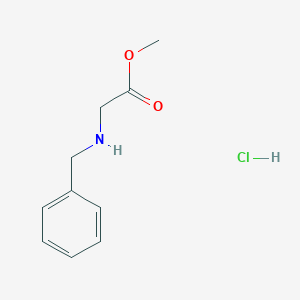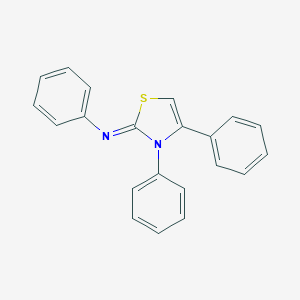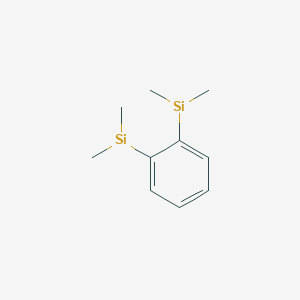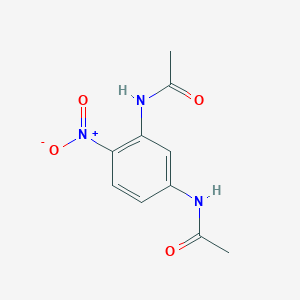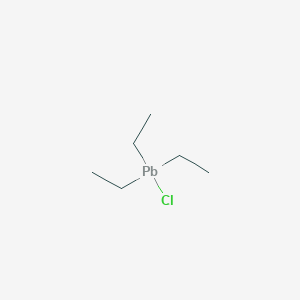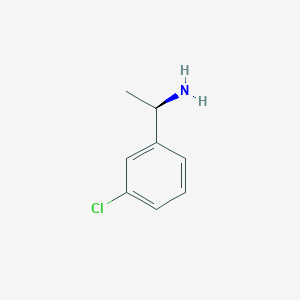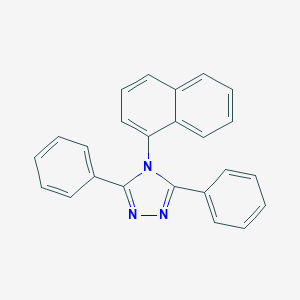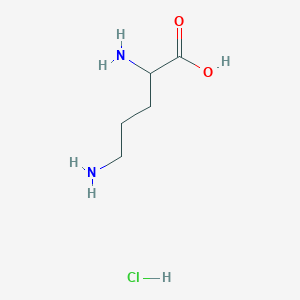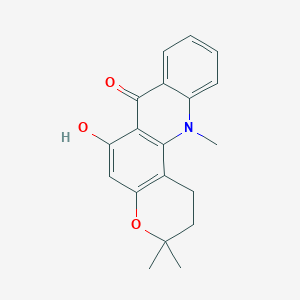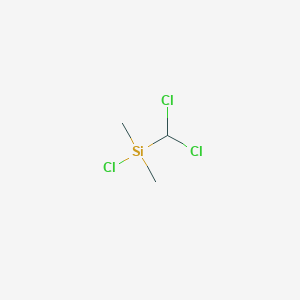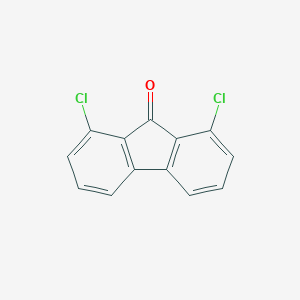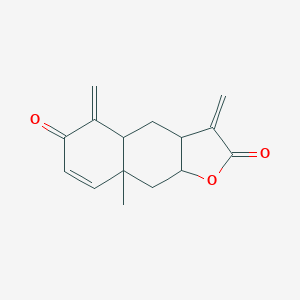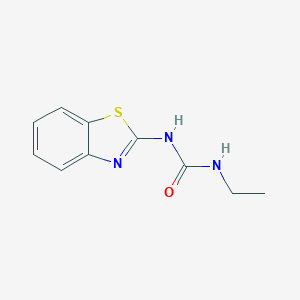![molecular formula C25H24N2O6 B094132 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid CAS No. 18969-60-3](/img/structure/B94132.png)
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid
概要
説明
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid, also known as MPPA, is a chemical compound that has been widely studied for its potential applications in the field of medicine and pharmaceuticals. This compound belongs to the family of benzamides, which are known for their diverse pharmacological activities.
作用機序
The exact mechanism of action of 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid may also work by inhibiting the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins.
生化学的および生理学的効果
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. However, one limitation is that it may not be suitable for use in certain experiments due to its potential toxicity and side effects.
将来の方向性
There are a number of potential future directions for research on 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine its effectiveness in vivo and its potential side effects. Another area of interest is its potential use as a treatment for inflammatory diseases such as arthritis. Further studies are needed to determine its effectiveness in animal models and its potential side effects. Additionally, further studies are needed to determine the optimal dosing and administration of 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid for its various potential applications.
科学的研究の応用
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
18969-60-3 |
|---|---|
製品名 |
4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid |
分子式 |
C25H24N2O6 |
分子量 |
448.5 g/mol |
IUPAC名 |
4-[[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-26(24(30)32-17-20-8-4-2-5-9-20)27(16-19-12-14-22(15-13-19)23(28)29)25(31)33-18-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,28,29) |
InChIキー |
SQVPOIYOTJPEAF-UHFFFAOYSA-N |
SMILES |
CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

